6-甲氧基-1,5-萘啶-4-胺

描述

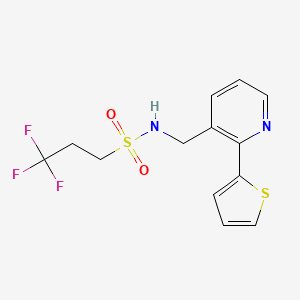

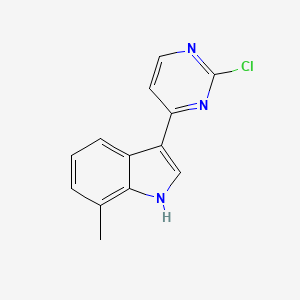

6-Methoxy-1,5-naphthyridin-4-amine is a chemical compound with the molecular formula C9H9N3O . It has a molecular weight of 175.19 . The IUPAC name for this compound is 6-methoxy [1,5]naphthyridin-4-ylamine .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 6-Methoxy-1,5-naphthyridin-4-amine, has been covered in various studies . These studies present strategies related to the synthesis of 1,5-naphthyridines, followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The InChI code for 6-Methoxy-1,5-naphthyridin-4-amine is 1S/C9H9N3O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3,(H2,10,11) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including 6-Methoxy-1,5-naphthyridin-4-amine, exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis

6-Methoxy-1,5-naphthyridin-4-amine should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

药物化学

1,5-萘啶类化合物,包括“6-甲氧基-1,5-萘啶-4-胺”等衍生物,在药物化学领域具有重要意义,因为它们中的许多表现出多种生物活性 .

抗癌特性

一些 1,6-萘啶类化合物被发现具有抗癌特性 . 虽然没有提及“6-甲氧基-1,5-萘啶-4-胺”的具体抗癌特性,但由于其结构相似性,它可能具有类似的特性。

抗 HIV 特性

1,6-萘啶类化合物被发现具有抗 HIV 特性 . 同样,虽然没有提及“6-甲氧基-1,5-萘啶-4-胺”的具体抗 HIV 特性,但它可能具有类似的特性。

抗菌特性

1,6-萘啶类化合物被发现具有抗菌特性 . “6-甲氧基-1,5-萘啶-4-胺”可能具有类似的特性。

镇痛特性

1,6-萘啶类化合物被发现具有镇痛特性 . “6-甲氧基-1,5-萘啶-4-胺”可能具有类似的特性。

抗炎特性

1,6-萘啶类化合物被发现具有抗炎特性 . “6-甲氧基-1,5-萘啶-4-胺”可能具有类似的特性。

抗氧化特性

1,6-萘啶类化合物被发现具有抗氧化特性 . “6-甲氧基-1,5-萘啶-4-胺”可能具有类似的特性。

有机太阳能电池

2016 年,设计了一种以 1,5-二烷基-1,5-萘啶-2,6-二酮(1,5-萘啶的衍生物)作为电子受体,以苯并[1,2-b:4,5-b′]二噻吩(BDT)作为电子供体的聚合物,用于生产高效的有机太阳能电池 . “6-甲氧基-1,5-萘啶-4-胺”可能在有机太阳能电池领域有类似的应用。

作用机制

Target of Action

Naphthyridine derivatives, in general, have been found to exhibit a great variety of biological activities .

Mode of Action

It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Pharmacokinetics

The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Result of Action

It’s known that naphthyridine derivatives exhibit a variety of biological activities .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that naphthyridines, the class of compounds to which 6-Methoxy-1,5-naphthyridin-4-amine belongs, have a wide range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Naphthyridines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

6-methoxy-1,5-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHCPMIDSUGHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2364345.png)

![benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate](/img/structure/B2364348.png)

amine hydrochloride](/img/structure/B2364351.png)

![N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide](/img/structure/B2364354.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-hydroxyethyl)urea](/img/structure/B2364355.png)

![3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2364358.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2364359.png)